3,4-Dimethylaniline

Description

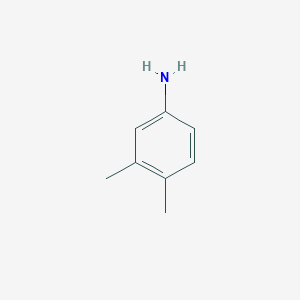

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-3-4-8(9)5-7(6)2/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLQYFPDPKPQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N, Array | |

| Record name | 3,4-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0453 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026308 | |

| Record name | 3,4-Dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,4-xylidine appears as pale brown crystals or off-white solid. (NTP, 1992), Dry Powder, WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR. | |

| Record name | 3,4-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0453 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

442 °F at 760 mmHg (NTP, 1992), 228 °C @ 760 MM HG, 228 °C | |

| Record name | 3,4-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0453 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

209 °F (NTP, 1992), 98 °C | |

| Record name | 3,4-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0453 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Sol in ether, petroleum, Very soluble in ligroin; soluble in ether; slightly soluble in chloroform and water., Soluble in aromatic solvents., Solubility in water, g/100ml at 22 °C: 0.38 | |

| Record name | 3,4-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0453 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.076 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.076 @ 18 °C, Relative density (water = 1): 1.07 | |

| Record name | 3,4-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0453 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.19 | |

| Record name | 3,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0453 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: 4 | |

| Record name | 3,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0453 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Plates of prisms from petroleum ether, Crystalline solid | |

CAS No. |

95-64-7 | |

| Record name | 3,4-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dimethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-dimethylaniline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,4-Dimethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-XYLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R27I33AIDT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0453 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

124 °F (NTP, 1992), 51 °C | |

| Record name | 3,4-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0453 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3,4-Dimethylaniline (CAS: 95-64-7)

This document provides a comprehensive overview of 3,4-Dimethylaniline, also known as 3,4-Xylidine. It covers its core physicochemical properties, safety and handling protocols, primary applications, and detailed experimental procedures. This guide is intended to serve as a technical resource for professionals in research and development.

Core Properties of 3,4-Dimethylaniline

3,4-Dimethylaniline is a primary arylamine that presents as a pale brown or beige solid in various forms, such as lamellar or columnar crystals.[1][2] It is characterized by a distinctive odor and is known to turn reddish to brown upon exposure to air and light.[2][3]

Physicochemical Data

The fundamental physical and chemical properties of 3,4-Dimethylaniline are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 95-64-7[3][4] |

| Molecular Formula | C₈H₁₁N[1] |

| Molecular Weight | 121.18 g/mol [2] |

| Appearance | Pale brown crystals or off-white/beige solid[2][3] |

| Melting Point | 49-51 °C[1][4] |

| Boiling Point | 226 °C at 760 mmHg[1][3] |

| Density | 1.076 g/cm³ |

| Flash Point | 98 °C / 208.4 °F[3][4] |

| Water Solubility | <1 g/L at 24 °C (Slightly soluble)[1] |

| Solubility in Organics | Soluble in ether, petroleum ether, methanol (B129727) (0.1 g/mL), and aromatic solvents; very soluble in ligroin.[1][2] |

| Vapor Pressure | 3.72 Pa |

Safety, Handling, and Storage

3,4-Dimethylaniline is classified as hazardous and toxic.[3][5] It is harmful if swallowed and toxic by inhalation or in contact with skin.[1][3] Prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic system.[3][6] It is also toxic to aquatic life with long-lasting effects.[1][3]

Hazard and Precautionary Data

| Category | Details |

| GHS Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. H411: Toxic to aquatic life with long lasting effects.[5][6] |

| Signal Word | Danger[3] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye/face protection, and a dust mask (type N95 or equivalent).[3][7] |

| Handling | Use only in a well-ventilated area or a closed system.[3][7] Avoid breathing dust/fumes and prevent contact with skin and eyes.[7] Wash hands thoroughly after handling.[3][7] Do not eat, drink, or smoke when using this product.[3][6] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[3][7] Store refrigerated, below +30°C, and away from sources of ignition and light.[1][2][3] Store locked up.[5] |

| Incompatible Materials | Acids, strong oxidizing agents, halogens, acid anhydrides, acid chlorides, chloroformates, and butyl rubber.[3] |

| First Aid (Skin Contact) | Immediately wash with plenty of soap and water.[1][3] Remove all contaminated clothing and shoes.[8] Seek immediate medical attention.[3] |

| First Aid (Inhalation) | Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3][8] Call a physician or poison center.[3][8] |

| First Aid (Ingestion) | Call a physician or poison center immediately.[3][5] Rinse mouth with water.[5][8] |

Key Applications in Research and Industry

3,4-Dimethylaniline serves as a crucial intermediate in various industrial and research applications.

-

Pharmaceuticals: It is a key intermediate in the production of Vitamin B2 (Riboflavin).[1]

-

Dye Manufacturing: It is used in the synthesis of various dyes.[1]

-

Agrochemicals: The compound is utilized in the manufacturing of certain pesticides.[9]

-

Research Chemical: It is used to study electron donor-acceptor (EDA) interactions, for instance with 2,3-dicyano-1,4-naphthoquinone (B85539) (DCNQ).[10] It is also used in the synthesis of ionic imido complexes with molybdenum compounds.

-

Polymer Science: Research has explored the incorporation of 3,4-dimethylaniline subunits into polymeric materials, such as conducting polymers like poly(3,4-dimethylaniline), to modify their electronic properties.[11]

Experimental Protocols

Synthesis of 3,4-Dimethylaniline

Several methods for the synthesis of 3,4-Dimethylaniline have been documented.

1. Ammonolysis of 4-bromo-o-xylene (B1216868) This industrial method involves the high-pressure ammonolysis of 4-bromo-ortho-xylene in the presence of a copper catalyst.[12]

-

Reactants: 4-bromo-o-xylene (1.08 moles), 28% ammonia (B1221849) (9.0 moles), copper wire (14 g), and cuprous chloride (12 g).[13]

-

Procedure:

-

The reactants are placed in a steel reaction vessel.[13]

-

The vessel is heated to 195°C and rocked for 14 hours, with pressure reaching 700–1000 lb.[13]

-

After cooling, the two layers (organic and aqueous) are separated.[13]

-

40% sodium hydroxide (B78521) is added to the organic layer, and the mixture is steam-distilled.[13]

-

The distilled amine is dissolved in 8% hydrochloric acid and extracted with ether to remove impurities.[13]

-

The acid solution is made alkaline with 40% sodium hydroxide and steam-distilled again.[13]

-

The resulting crystalline product is dissolved in ether, dried over calcium chloride, and concentrated.[13]

-

The residue is distilled under reduced pressure (116–118°C at 22–25 mm Hg) and recrystallized from petroleum ether to yield pure 3,4-dimethylaniline.[13] The yield is approximately 79% before recrystallization.[13]

-

2. Catalytic Hydrogenation of 3,4-dimethyl-1-nitrobenzene This method involves the reduction of the corresponding nitro compound.

-

Reactants: 3,4-dimethyl-1-nitrobenzene (266.6 mmol), Raney nickel (22 g), and methanol (200 ml).[14]

-

Procedure:

-

The reactants are hydrogenated at 55°C and 5 bar of H₂ pressure for 2 hours.[14]

-

Gas chromatography is used to confirm the completion of the reaction.[14]

-

The catalyst is separated by hot suction filtration.[14]

-

The resulting mother liquor is concentrated, and hot water is added.[14]

-

The mixture is cooled and stirred to induce crystallization.[14]

-

The crystals are filtered, washed with cold water and cold methanol, and dried.[14]

-

Analytical Methods

Analysis of 3,4-Dimethylaniline in Air A method for analyzing N,N-dimethylaniline (a related compound) in the air provides a template for 3,4-Dimethylaniline.

-

Principle: Air samples are collected by drawing a known volume through a phosphoric acid-coated XAD-7 tube. The analyte is then desorbed and analyzed by gas chromatography.[15]

-

Procedure:

-

Sampling: A known volume of air is drawn through a solid sorbent tube (e.g., silica (B1680970) gel or phosphoric acid-coated XAD-7).[2][15]

-

Desorption: The analyte is desorbed from the sorbent using a suitable solvent, such as 95% ethanol.[2]

-

Analysis: The desorbed sample is analyzed using a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).[15] A capillary column (e.g., 60 m RTX-5) is used for separation.[15]

-

Quantification: The concentration is determined by comparing the peak area of the analyte to that of an internal standard.[15]

-

Metabolism and Bioactivation

In rats, the metabolism of 3,4-Dimethylaniline has been shown to yield metabolites such as 2-amino-4,5-dimethylphenol, 3,4-dimethylacetanilide, and 3,4-dimethylphenylsulfamate.[2]

Bioactivation of alkylanilines like 3,4-DMA can occur via N-hydroxylation, a reaction mediated by the cytochrome P450 enzyme CYP1A2.[9] This is followed by O-acetylation by N-acetyltransferase 1 (NAT1).[9] This bioactivation pathway can lead to the formation of quinone imines, which may produce protein adducts or cause oxidative DNA damage through the generation of reactive oxygen species (ROS).[9] Studies have shown that 3,4-DMA can cause dose-dependent increases in ROS and DNA damage, consistent with genotoxicity.[9]

References

- 1. chembk.com [chembk.com]

- 2. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. AB116159 | CAS 95-64-7 – abcr Gute Chemie [abcr.com]

- 5. cpachem.com [cpachem.com]

- 6. 3,4-Dimethylaniline | 95-64-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. aksci.com [aksci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.cn]

- 9. Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3,4-Dimethylaniline | CAS#:95-64-7 | Chemsrc [chemsrc.com]

- 11. 3,4-Dimethylaniline hydrochloride | 7356-54-9 | Benchchem [benchchem.com]

- 12. US2347652A - Method of making 3,4-dimethylaniline - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. prepchem.com [prepchem.com]

- 15. osha.gov [osha.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 3,4-Xylidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Xylidine, also known as 3,4-dimethylaniline, is an aromatic amine that serves as a crucial intermediate in the synthesis of a variety of commercially significant products.[1][2][3] Its structural isomers, collectively known as xylidines, find wide application in the chemical industry.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4-xylidine, detailed experimental protocols for their determination, and insights into its metabolic fate and synthetic applications.

Physical Properties

3,4-Xylidine is a colorless to pale yellow or beige solid at room temperature, which may darken to a reddish-brown upon exposure to air and light.[4] It possesses a characteristic amine-like odor.[2] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of 3,4-Xylidine

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N | [3] |

| Molecular Weight | 121.18 g/mol | |

| Melting Point | 49-51 °C | |

| Boiling Point | 226 °C | [3] |

| Density | 1.076 g/cm³ | [5] |

| Solubility | ||

| Water | <1 g/L at 24 °C | |

| Organic Solvents | Soluble in ethanol (B145695), ether, and methanol. | |

| pKa (of the conjugate acid) | 5.17 at 25 °C | [6] |

Chemical Properties and Reactions

As a primary aromatic amine, 3,4-xylidine exhibits reactivity characteristic of this functional group. The electron-donating nature of the two methyl groups on the aromatic ring enhances the nucleophilicity of the amino group and activates the ring towards electrophilic substitution.

Basicity

The lone pair of electrons on the nitrogen atom imparts basic properties to 3,4-xylidine, allowing it to react with acids to form the corresponding ammonium (B1175870) salts. Its pKa value of 5.17 indicates it is a weak base.[6]

Diazotization

A key reaction of 3,4-xylidine is diazotization, where the primary amino group reacts with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and is a cornerstone in the synthesis of azo dyes.

N-Alkylation and N-Acylation

The amino group can readily undergo alkylation and acylation reactions with appropriate electrophiles to form secondary or tertiary amines and amides, respectively.

Spectral Data

The structural elucidation of 3,4-xylidine is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3,4-xylidine displays characteristic signals for the aromatic protons and the methyl and amino group protons.

Table 2: ¹H NMR Spectral Data for 3,4-Xylidine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.94 | d | 1H | Ar-H |

| 6.59 | d | 1H | Ar-H |

| 6.51 | dd | 1H | Ar-H |

| 3.55 | s | 2H | -NH₂ |

| 2.16 | s | 3H | Ar-CH₃ |

| 2.12 | s | 3H | Ar-CH₃ |

Note: Spectral data obtained from ChemicalBook.[1] Actual chemical shifts may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: ¹³C NMR Spectral Data for 3,4-Xylidine

| Chemical Shift (δ) ppm | Assignment |

| 144.1 | C-NH₂ |

| 137.0 | C-CH₃ |

| 130.1 | C-CH₃ |

| 126.9 | Ar-C |

| 117.0 | Ar-C |

| 113.1 | Ar-C |

| 19.8 | Ar-CH₃ |

| 18.5 | Ar-CH₃ |

Note: Spectral data obtained from ChemicalBook.[7] Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 3,4-xylidine shows characteristic absorption bands for the N-H and C-H stretching and bending vibrations, as well as absorptions related to the aromatic ring.

Table 4: Key IR Absorption Bands for 3,4-Xylidine

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3433, 3356 | N-H Stretch | Primary Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Methyl |

| 1620 | N-H Bend | Primary Amine |

| 1600-1475 | C=C Stretch | Aromatic Ring |

Note: IR data obtained from ChemicalBook and is consistent with typical values for primary aromatic amines.[8][9]

Mass Spectrometry

The mass spectrum of 3,4-xylidine shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characteristic of an aromatic amine with methyl substituents.

Table 5: Major Peaks in the Mass Spectrum of 3,4-Xylidine

| m/z | Relative Intensity (%) | Possible Fragment |

| 121 | 100 | [M]⁺ (Molecular Ion) |

| 106 | ~60 | [M - CH₃]⁺ |

| 77 | ~20 | [C₆H₅]⁺ |

Note: Mass spectral data obtained from PubChem.[4]

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical properties and a common synthesis route for 3,4-xylidine.

Determination of Melting Point

Objective: To determine the melting point range of 3,4-xylidine.

Materials:

-

3,4-Xylidine sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the 3,4-xylidine sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (49-51 °C).

-

Then, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded temperature range is the melting point of the sample.

Determination of Boiling Point

Objective: To determine the boiling point of 3,4-xylidine.

Materials:

-

3,4-Xylidine sample

-

Thiele tube or a similar heating bath (e.g., oil bath)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

Place a few milliliters of 3,4-xylidine into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

-

Clamp the assembly in a Thiele tube or suspend it in a heating bath, making sure the heat-transfer liquid is above the level of the sample.

-

Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is approached, a continuous stream of bubbles will emerge from the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

Determination of Solubility

Objective: To qualitatively assess the solubility of 3,4-xylidine in water and an organic solvent.

Materials:

-

3,4-Xylidine sample

-

Test tubes

-

Distilled water

-

Ethanol

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Solubility in Water:

-

Place approximately 10-20 mg of 3,4-xylidine into a clean, dry test tube.

-

Add 1 mL of distilled water to the test tube.

-

Agitate the mixture vigorously for about 30 seconds using a vortex mixer or by flicking the test tube.

-

Observe whether the solid dissolves completely, partially, or remains undissolved. Record the observation.

-

-

Solubility in Ethanol:

-

Place approximately 10-20 mg of 3,4-xylidine into a clean, dry test tube.

-

Add 1 mL of ethanol to the test tube.

-

Agitate the mixture vigorously for about 30 seconds.

-

Observe and record the solubility.

-

Synthesis of 3,4-Xylidine

Objective: To synthesize 3,4-xylidine via the catalytic hydrogenation of 3-chloromethyl-4-methylnitrobenzene.[10]

Materials:

-

3-chloromethyl-4-methylnitrobenzene

-

Palladium-based catalyst (e.g., Pd/C)

-

Hydrogen gas source

-

Aqueous alkaline solution (e.g., NaOH solution)

-

Reaction vessel suitable for hydrogenation (e.g., Parr hydrogenator)

-

Solvent (if necessary)

-

Liquid chromatograph for reaction monitoring

Procedure:

-

Prepare a solution of the water-soluble palladium complex catalyst in an alkaline aqueous solution and adjust the pH to approximately 10.

-

Heat the catalyst solution to 60-100 °C in the reaction vessel.

-

Introduce hydrogen gas and begin stirring.

-

Add the molten 3-chloromethyl-4-methylnitrobenzene to the reaction mixture while maintaining a continuous flow of hydrogen and vigorous stirring.

-

During the reaction, maintain the alkaline condition of the system by the dropwise addition of a 40% sodium hydroxide (B78521) solution.

-

Monitor the progress of the reaction by periodically analyzing the organic phase using liquid chromatography. The reaction is complete when the starting material is no longer detected (typically after 5-15 hours).

-

Once the reaction is complete, stop the hydrogen flow and stirring.

-

Separate the lower aqueous layer containing the catalyst for recycling.

-

Allow the upper organic phase to cool to room temperature. The 3,4-xylidine will crystallize as a white solid.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol to obtain a high-purity product.[10]

Metabolic Pathway

The metabolism of xylidine (B576407) isomers, including 3,4-xylidine, primarily occurs in the liver. The main metabolic pathways involve N-hydroxylation, N-acetylation, oxidation of the methyl groups, and direct hydroxylation of the aromatic ring.[11] N-hydroxylation is a critical step as the resulting N-hydroxylamine can be further metabolized to a reactive nitrenium ion, which has been implicated in the genotoxicity of some aromatic amines.[11]

Caption: Metabolic pathways of 3,4-xylidine.

Role in Riboflavin (B1680620) (Vitamin B2) Synthesis

3,4-Xylidine is a key starting material in the industrial synthesis of riboflavin (Vitamin B2).[3] The synthesis involves the condensation of 3,4-xylidine with D-ribose, followed by a series of reactions to build the isoalloxazine ring system of riboflavin.

Caption: Synthesis of Riboflavin from 3,4-Xylidine.

Safety and Toxicology

3,4-Xylidine is classified as a toxic substance and should be handled with appropriate safety precautions. It can be harmful if inhaled, ingested, or absorbed through the skin.[2] The oral LD₅₀ in rats is reported to be 812 mg/kg.[3] Like other aromatic amines, there is concern about its potential carcinogenicity.[2] In vitro studies have shown that xylidine isomers can induce methaemoglobinaemia after metabolic activation.[11][12] Therefore, appropriate personal protective equipment, including gloves, lab coats, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Applications

The primary applications of 3,4-xylidine stem from its role as a versatile chemical intermediate.

-

Dye and Pigment Industry: It is a precursor for the synthesis of various azo dyes.[2]

-

Pharmaceuticals: It is a key building block in the synthesis of riboflavin (Vitamin B2).[3]

-

Agrochemicals: It is used in the production of certain herbicides and pesticides.[2]

-

Polymer Industry: It can be used as a crosslinking agent or monomer in the synthesis of polymers.

Conclusion

3,4-Xylidine is a compound of significant industrial importance, with its physical and chemical properties dictating its utility in a range of synthetic applications. A thorough understanding of its reactivity, spectral characteristics, and toxicological profile is essential for its safe and effective use in research and manufacturing. This guide provides a foundational repository of this critical information for professionals in the chemical and pharmaceutical sciences.

References

- 1. 3,4-Dimethylaniline(95-64-7) 1H NMR spectrum [chemicalbook.com]

- 2. Xylidine Isomers [benchchem.com]

- 3. 3,4-Xylidine - Wikipedia [en.wikipedia.org]

- 4. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]

- 7. 3,4-Dimethylaniline(95-64-7) 13C NMR spectrum [chemicalbook.com]

- 8. 3,4-Dimethylaniline(95-64-7) IR Spectrum [chemicalbook.com]

- 9. homework.study.com [homework.study.com]

- 10. CN102952021B - Synthesis method of 3,4-dimethylaniline - Google Patents [patents.google.com]

- 11. journals.publisso.de [journals.publisso.de]

- 12. In vitro and in vivo evaluations of the methaemoglobinaemic potential of xylidine isomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4-Dimethylaniline molecular weight and formula

An In-Depth Technical Guide on 3,4-Dimethylaniline: Molecular Properties

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This technical guide provides core data on 3,4-Dimethylaniline, a compound of interest in various research and development applications.

Core Molecular Data

The fundamental molecular attributes of 3,4-Dimethylaniline are summarized below. This data serves as a foundational reference for experimental design, analytical method development, and computational modeling.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₁N | [1][2][3][4] |

| Linear Formula | (CH₃)₂C₆H₃NH₂ | [3][5] |

| Molecular Weight | 121.18 g/mol | [2][3][4][5] |

| Exact Mass | 121.089149 Da | [2][3] |

Logical Relationship of Molecular Properties

The relationship between the common name, chemical formula, and molecular weight of 3,4-Dimethylaniline is a direct and hierarchical one. The systematic name defines the structure, from which the molecular formula is derived, and the molecular weight is calculated from this formula.

References

A Comprehensive Technical Guide to the Solubility of 3,4-Dimethylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3,4-Dimethylaniline (CAS No. 95-64-7), a crucial chemical intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. While extensive quantitative, temperature-dependent solubility data is not widely available in published literature, this document outlines the theoretical principles governing its solubility, presents a standardized experimental protocol for its determination, and provides a framework for the systematic collection and presentation of such data.

Introduction to 3,4-Dimethylaniline

3,4-Dimethylaniline, also known as 3,4-xylidine, is a primary arylamine with the molecular formula (CH₃)₂C₆H₃NH₂.[1] As a low-melting crystalline solid, understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating products.[1]

The solubility of 3,4-Dimethylaniline is governed by the principle of "like dissolves like." The molecule possesses both a non-polar aromatic ring with two methyl substituents and a polar primary amine group capable of hydrogen bonding. This dual character suggests a degree of solubility in a range of solvents with varying polarities. It is known to be soluble in aromatic solvents and very soluble in ligroin.[2] It is also described as soluble in ether and methanol.[2][3] Conversely, it is only slightly soluble in chloroform (B151607) and water.[2]

Quantitative Solubility Data

Precise, temperature-dependent quantitative solubility data for 3,4-Dimethylaniline is sparse in publicly accessible databases. The following table provides a summary of available qualitative and semi-quantitative data and serves as a template for recording experimentally determined values.

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) | Method | Reference |

| Alcohols | Methanol | Not Specified | 10 (reported as 0.1 g/mL, clear) | - | Not Specified | [4] |

| Ethanol | Not Specified | Soluble | - | Not Specified | [5] | |

| Ethers | Diethyl Ether | Not Specified | Soluble | - | Not Specified | |

| Aromatic Hydrocarbons | Toluene | Not Specified | Soluble | - | Not Specified | [2] |

| Aliphatic Hydrocarbons | Ligroin | Not Specified | Very Soluble | - | Not Specified | [2] |

| Halogenated Hydrocarbons | Chloroform | Not Specified | Slightly Soluble | - | Not Specified | [2] |

| Aqueous | Water | 24 | < 0.1 | - | Not Specified |

Note: The values in this table should be considered estimates. It is highly recommended that researchers experimentally determine the solubility for their specific applications.

Experimental Protocol for Solubility Determination

The "gold standard" for determining the equilibrium solubility of a solid in a liquid is the isothermal shake-flask method. This protocol provides a detailed methodology for accurately measuring the solubility of 3,4-Dimethylaniline in various organic solvents.

Materials and Apparatus

-

3,4-Dimethylaniline (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps (B75204) or sealed ampoules

-

Syringes and syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., GC-FID, UV-Vis spectrophotometer)

Experimental Workflow Diagram

Caption: Workflow for isothermal shake-flask solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3,4-Dimethylaniline to a glass vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the solute in the solution has reached a plateau.

-

-

Sample Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand in the temperature-controlled environment for a period to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

-

Quantification:

-

Accurately weigh the filtered saturated solution.

-

Prepare a series of dilutions of the saturated solution with the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Determine the concentration of 3,4-Dimethylaniline in the diluted samples using a validated analytical method, such as HPLC with a UV detector. A calibration curve prepared with standards of known concentration should be used for accurate quantification.

-

-

Data Calculation:

-

Calculate the concentration of the saturated solution, taking into account the dilution factors.

-

Express the solubility in desired units, such as g/100 g of solvent, mg/mL, or mole fraction.

-

Factors Influencing Solubility

The solubility of 3,4-Dimethylaniline is influenced by several factors, which are important to consider when designing experiments and interpreting data.

Caption: Key factors that influence the solubility of a solute.

-

Temperature: The dissolution of a solid in a liquid is typically an endothermic process. Therefore, the solubility of 3,4-Dimethylaniline is expected to increase with increasing temperature.

-

Solvent Polarity: Due to the presence of both polar and non-polar moieties, 3,4-Dimethylaniline will exhibit varying solubility in solvents of different polarities. Good solubility is expected in solvents of intermediate polarity and those that can engage in favorable interactions with the aromatic ring or the amine group.

-

Hydrogen Bonding: The primary amine group of 3,4-Dimethylaniline can act as both a hydrogen bond donor and acceptor. Protic solvents (e.g., alcohols) and other solvents capable of hydrogen bonding (e.g., ethers, esters) are likely to be effective at solvating the molecule.

-

Purity of Solute and Solvent: Impurities in either the 3,4-Dimethylaniline or the solvent can affect the measured solubility.

Conclusion

This technical guide provides a framework for understanding and experimentally determining the solubility of 3,4-Dimethylaniline in organic solvents. By following the detailed experimental protocol, researchers, scientists, and drug development professionals can generate the high-quality, reproducible data necessary for process development, formulation, and other critical applications. The provided templates and diagrams are intended to facilitate a systematic approach to data collection and reporting.

References

- 1. 3,4-Xylidine - Wikipedia [en.wikipedia.org]

- 2. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dimethylaniline | 95-64-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]

- 5. 3,4-ジメチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Physicochemical Properties of 3,4-Dimethylaniline

This document provides a detailed overview of the melting and boiling points of 3,4-Dimethylaniline (also known as 3,4-Xylidine), intended for researchers, scientists, and professionals in drug development. It includes a summary of its physical properties and standardized protocols for their experimental determination.

Physicochemical Data Summary

3,4-Dimethylaniline is an organic compound with the chemical formula C₈H₁₁N.[1][2] It presents as pale brown crystals or an off-white solid.[3] The key thermal properties are summarized below.

| Property | Value | Conditions |

| Melting Point | 49-51 °C | (lit.)[1][4][5] |

| Boiling Point | 226 °C | (lit.)[2][4][5] |

| Boiling Point | 228 °C | at 760 mmHg[1] |

| Density | 1.076 g/mL | Not specified |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[6]

Melting Point Determination: Capillary Method

This is the most common technique for determining the melting point of a solid organic compound.[7]

Methodology:

-

Sample Preparation: Ensure the 3,4-Dimethylaniline sample is completely dry and finely powdered to allow for uniform packing.[7][8]

-

Capillary Loading: A small amount of the powdered sample is introduced into a glass capillary tube, which is sealed at one end.[6][8] The tube is tapped gently to pack the solid into the bottom, aiming for a sample height of 1-2 mm.[6]

-

Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in a heating apparatus, such as a Thiele tube or a modern digital melting point device.

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, to ensure thermal equilibrium between the sample, thermometer, and heating medium.[8]

-

Data Recording: Two temperatures are recorded:

-

The temperature at which the first drop of liquid becomes visible.

-

The temperature at which the entire sample has completely melted into a clear liquid. This range represents the melting point of the sample. For high accuracy, at least two careful determinations should be performed.

-

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a simple and effective technique that requires only a small amount of the liquid sample (less than 0.5 mL).[9]

Methodology:

-

Sample Preparation: A small quantity of 3,4-Dimethylaniline is placed into a small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. This assembly is then attached to a thermometer.[9]

-

Heating: The entire setup is immersed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) and heated gently.[9] As the temperature increases, the air trapped inside the inverted capillary tube expands and exits as a slow stream of bubbles.[9]

-

Equilibrium and Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the sample has reached a temperature slightly above its boiling point.[9]

-

Data Recording: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[9] This occurs when the vapor pressure of the sample equals the atmospheric pressure.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

- 1. 3,4-Dimethylaniline | CAS#:95-64-7 | Chemsrc [chemsrc.com]

- 2. 3,4-dimethylaniline [stenutz.eu]

- 3. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Dimethylaniline [chembk.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectral Analysis of 3,4-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 3,4-Dimethylaniline, a key intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data of 3,4-Dimethylaniline

The empirical formula for 3,4-Dimethylaniline is C₈H₁₁N, with a molecular weight of 121.18 g/mol .[1] It presents as a pale brown or off-white solid.[1] The spectral data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.9 - 6.5 | m | 3H | Aromatic CH |

| ~3.5 | br s | 2H | NH₂ |

| ~2.1 | s | 6H | 2 x CH₃ |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~145 | C-NH₂ |

| ~137 | Aromatic C-CH₃ |

| ~130 | Aromatic CH |

| ~127 | Aromatic C-CH₃ |

| ~117 | Aromatic CH |

| ~113 | Aromatic CH |

| ~20 | Aromatic CH₃ |

| ~19 | Aromatic CH₃ |

Note: NMR chemical shifts are reported relative to a standard reference (e.g., TMS at 0 ppm) and can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3450 - 3300 | N-H stretch (asymmetric and symmetric) |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~2950 - 2850 | Aliphatic C-H stretch |

| ~1620 | N-H bend |

| ~1510 | Aromatic C=C stretch |

| ~810 | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 121 | High | [M]⁺ (Molecular Ion) |

| 120 | Moderate | [M-H]⁺ |

| 106 | Moderate | [M-CH₃]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of 3,4-Dimethylaniline was dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

The sample was gently agitated to ensure complete dissolution.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), was added for chemical shift calibration.

¹H NMR Spectroscopy Protocol:

-

The prepared NMR tube was placed in the spectrometer.

-

The magnetic field was locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field was shimmed to achieve homogeneity.

-

A standard one-pulse sequence was used to acquire the ¹H NMR spectrum.

-

Data acquisition parameters were typically set as follows:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

-

The Free Induction Decay (FID) was Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum was phased and baseline corrected.

-

Chemical shifts were referenced to the TMS signal at 0 ppm.

¹³C NMR Spectroscopy Protocol:

-

The same sample prepared for ¹H NMR was used.

-

The spectrometer was tuned to the ¹³C frequency.

-

A standard proton-decoupled pulse sequence (e.g., zgpg30) was used.[2]

-

To obtain a quantitative spectrum, inverse-gated decoupling was employed to suppress the Nuclear Overhauser Effect (NOE).[2]

-

A longer relaxation delay (5-10 seconds) was used to ensure full relaxation of all carbon nuclei.[2]

-

The FID was processed similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

A small amount of 3,4-Dimethylaniline (approximately 10-20 mg) was dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride.[2]

-

A single, clean, and dry salt plate (e.g., NaCl or KBr) was placed on a clean surface.[2]

-

A drop of the sample solution was applied to the center of the salt plate.[2]

-

The solvent was allowed to evaporate completely, leaving a thin film of the solid sample on the plate.[2]

Data Acquisition:

-

A background spectrum of the clean, empty sample compartment was acquired.

-

The salt plate with the sample film was placed in the sample holder of the FT-IR spectrometer.

-

The sample spectrum was recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum was presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of 3,4-Dimethylaniline was prepared in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

Instrumentation and Conditions:

-

A gas chromatograph equipped with a mass selective detector was used.

-

A non-polar capillary column (e.g., HP-5MS) was employed for separation.[3]

-

The GC oven temperature program was initiated at a low temperature (e.g., 80°C), held for a minute, and then ramped up to a higher temperature (e.g., 240°C) to ensure elution of the analyte.[3]

-

Helium was used as the carrier gas at a constant flow rate.[3]

-

A small volume of the sample solution (typically 1 µL) was injected in splitless mode.[3]

-

The mass spectrometer was operated in electron ionization (EI) mode with a standard ionization energy of 70 eV.

-

The mass spectrum was recorded over a mass-to-charge (m/z) range of approximately 40-300 amu.

Mandatory Visualization

Caption: General Workflow for Spectral Analysis of a Chemical Compound.

References

3,4-Dimethylaniline: A Comprehensive Toxicological and Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylaniline (3,4-DMA), also known as 3,4-xylidine, is an aromatic amine utilized as an intermediate in the synthesis of various commercial products, including dyes, pesticides, and pharmaceuticals such as vitamin B2 (riboflavin).[1] Despite its industrial importance, 3,4-Dimethylaniline presents significant health and environmental hazards, necessitating a thorough understanding of its toxicological profile and strict adherence to safety protocols. This technical guide provides an in-depth overview of the toxicological data and safety precautions for 3,4-Dimethylaniline, tailored for professionals in research and drug development.

Toxicological Data

The toxicity of 3,4-Dimethylaniline is characterized by its acute toxicity upon ingestion, inhalation, or skin contact, and potential for long-term effects, including genetic damage and carcinogenicity.[2][3] Quantitative toxicological data are summarized in the tables below.

Acute Toxicity

| Parameter | Route of Exposure | Species | Value | Reference |

| LD50 | Oral | Rat | 707 - 812 mg/kg | [4][5] |

| LD50 | Oral | Mouse | 707 mg/kg | [5] |

| LD50 | Dermal | - | 300 mg/kg (ATE) | [3] |

| LC50 | Inhalation | - | 0.5 mg/l (ATE) | [3] |

ATE: Acute Toxicity Estimate

Genotoxicity and Mutagenicity

3,4-Dimethylaniline has demonstrated genotoxic potential in various in vitro assays. It has been shown to induce DNA damage, gene mutations, and chromosomal aberrations, primarily after metabolic activation.

| Assay | System | Result | Reference |

| Ames Test (Bacterial Reverse Mutation) | Salmonella typhimurium with S9 activation | Weakly mutagenic | [6] |

| HPRT (Hypoxanthine-guanine phosphoribosyltransferase) Assay | Chinese Hamster Ovary (CHO) cells | Mutagenic | [6] |

| Chromosomal Aberration Test | Chinese Hamster Lung (CHL) cells | Induced structural chromosomal aberrations | [6] |

| Comet Assay (Single Cell Gel Electrophoresis) | Chicken egg liver | Induced DNA damage | [6] |

Carcinogenicity

While specific carcinogenicity studies on 3,4-Dimethylaniline are not extensively detailed in the provided results, it is classified as a suspected carcinogen.[7] Alkylanilines, as a class, are associated with an increased risk of urinary bladder cancer.[8]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the accurate assessment of a chemical's hazard profile. Below are representative protocols for assays in which 3,4-Dimethylaniline has been evaluated.

Ames Test (Bacterial Reverse Mutation Assay)

Principle: This assay uses amino acid-dependent strains of Salmonella typhimurium to detect gene mutations. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix) and plated on a minimal medium. Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form colonies.

Methodology:

-

Strain Selection: Use appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

-

Metabolic Activation: Prepare an S9 fraction from the liver of rats induced with a suitable agent (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone).

-

Exposure: In a test tube, combine the bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer control.

-

Plating: Add molten top agar (B569324) to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Mammalian Chromosomal Aberration Test

Principle: This test evaluates the potential of a substance to induce structural chromosomal damage in cultured mammalian cells.

Methodology:

-

Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes.

-

Exposure: Treat the cell cultures with at least three different concentrations of 3,4-Dimethylaniline, both with and without S9 metabolic activation, for a defined period (e.g., 3-6 hours). Include positive and negative controls.

-

Harvesting: After the treatment period, wash the cells and add fresh medium. At a predetermined time (approximately 1.5 to 2 normal cell cycle lengths after the beginning of treatment), add a metaphase-arresting agent (e.g., colcemid).

-

Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides and air-dry.

-

Staining: Stain the slides with a suitable dye (e.g., Giemsa).

-

Analysis: Microscopically analyze at least 200 metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).

HPRT (Hypoxanthine-guanine phosphoribosyltransferase) Gene Mutation Assay

Principle: This assay detects forward mutations in the HPRT gene in mammalian cells. Cells with a functional HPRT enzyme are killed by the purine (B94841) analog 6-thioguanine (B1684491) (6-TG), whereas mutant cells lacking HPRT activity can survive and form colonies.

Methodology:

-

Cell Culture: Use a suitable mammalian cell line, such as CHO or V79 cells.

-

Exposure: Treat the cells with various concentrations of 3,4-Dimethylaniline, with and without S9 metabolic activation, for a specific duration.

-

Expression Period: After treatment, wash the cells and culture them in a non-selective medium for a period (typically 7-9 days) to allow for the expression of the mutant phenotype.

-

Mutant Selection: Plate a known number of cells in a medium containing 6-TG to select for HPRT mutants. Also, plate cells in a non-selective medium to determine the cloning efficiency.

-

Incubation: Incubate the plates until colonies are formed.

-

Scoring: Count the colonies in both selective and non-selective media. The mutation frequency is calculated by dividing the number of mutant colonies by the number of viable cells.

Signaling Pathways and Mechanisms of Toxicity

The genotoxicity of 3,4-Dimethylaniline is believed to be mediated through its metabolic bioactivation, leading to the formation of reactive intermediates that can damage cellular macromolecules, including DNA. This process often involves the generation of reactive oxygen species (ROS), leading to oxidative stress.

Bioactivation Pathway

The primary pathway for the bioactivation of many aromatic amines, including 3,4-Dimethylaniline, involves cytochrome P450 enzymes and N-acetyltransferases.

Caption: Bioactivation of 3,4-Dimethylaniline to a reactive intermediate.

Oxidative Stress Pathway

Another proposed mechanism of toxicity involves the generation of reactive oxygen species (ROS), which can lead to oxidative DNA damage.

Caption: Induction of oxidative stress by 3,4-Dimethylaniline metabolites.

Safety Precautions

Given the significant hazards associated with 3,4-Dimethylaniline, strict safety precautions must be implemented to minimize exposure.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Use a closed system for handling the substance whenever possible.[2]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

-

Skin Protection: Wear impervious gloves (e.g., butyl rubber) and protective clothing to prevent skin contact.[2]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[2]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust or vapors.[10] Wash thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as acids, strong oxidizing agents, and halogens.[2] Keep refrigerated.[2]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Conclusion